molecular formula C6H3I3O2 B13958317 Triiodoresorcinol CAS No. 58649-90-4

Triiodoresorcinol

Cat. No.: B13958317
CAS No.: 58649-90-4
M. Wt: 487.80 g/mol
InChI Key: LKYUVIRAUFDUTN-UHFFFAOYSA-N
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Description

Triiodoresorcinol, also known as 2,4,6-triiodoresorcinol, is an organic compound with the molecular formula C6H3I3O2. It is a derivative of resorcinol, where three hydrogen atoms are replaced by iodine atoms.

Preparation Methods

Triiodoresorcinol can be synthesized through several methods. One common approach involves the iodination of resorcinol using iodine chloride in a medium of dilute hydrochloric acid at a temperature up to 50°C . Another method involves the reaction of resorcinol with iodine in the presence of an oxidizing agent . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

Triiodoresorcinol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Reduction reactions can lead to the removal of iodine atoms.

    Substitution: this compound can undergo substitution reactions where iodine atoms are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Triiodoresorcinol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other iodinated compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential use in medical applications, such as radiographic contrast agents.

    Industry: It is used in the production of dyes and pigments

Mechanism of Action

The mechanism of action of triiodoresorcinol involves its interaction with molecular targets through halogen bonding and hydrogen bonding. These interactions can influence various biochemical pathways, leading to its observed effects. The specific molecular targets and pathways involved depend on the context of its application .

Comparison with Similar Compounds

Triiodoresorcinol is similar to other iodinated resorcinols and phenols, such as triiodophloroglucinol and triiodophenol. These compounds share structural similarities but differ in their specific chemical properties and applications. For example, triiodophloroglucinol crystallizes in both orthorhombic and monoclinic polymorphs, similar to this compound . The uniqueness of this compound lies in its specific iodine substitution pattern and its resulting chemical behavior.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structural properties and reactivity make it a valuable reagent in organic synthesis, a subject of biological and medical research, and an important industrial chemical.

Properties

CAS No.

58649-90-4

Molecular Formula

C6H3I3O2

Molecular Weight

487.80 g/mol

IUPAC Name

2,4,5-triiodobenzene-1,3-diol

InChI

InChI=1S/C6H3I3O2/c7-2-1-3(10)5(9)6(11)4(2)8/h1,10-11H

InChI Key

LKYUVIRAUFDUTN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1I)I)O)I)O

Origin of Product

United States

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